molecular formula C21H20 B8515388 1H-Indene, (1-methylethylidene)bis- CAS No. 139889-16-0

1H-Indene, (1-methylethylidene)bis-

Cat. No.: B8515388
CAS No.: 139889-16-0
M. Wt: 272.4 g/mol
InChI Key: PALFTCLHKGGKDW-UHFFFAOYSA-N
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Description

The compound “1H-Indene, (1-methylethylidene)bis-” is a bicyclic aromatic hydrocarbon featuring a central indene core substituted with two 1-methylethylidene groups. The 1-methylethylidene moiety (isopropylidene group) confers steric bulk and chemical stability, making such compounds valuable in materials science and industrial applications .

Properties

CAS No.

139889-16-0

Molecular Formula

C21H20

Molecular Weight

272.4 g/mol

IUPAC Name

1-[2-(1H-inden-1-yl)propan-2-yl]-1H-indene

InChI

InChI=1S/C21H20/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3

InChI Key

PALFTCLHKGGKDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

The primary application of 1H-Indene, (1-methylethylidene)bis- lies in organic synthesis. It serves as a versatile intermediate for the preparation of various derivatives that can be utilized in different chemical reactions:

  • Diels-Alder Reactions : The compound can participate in Diels-Alder cycloaddition reactions, forming complex cyclic structures that are valuable in synthetic organic chemistry.
  • Functionalization : The double bonds present in the indene rings allow for various functionalization reactions, enabling the introduction of different substituents that can modify the compound's properties and reactivity.

Material Science

In material science, 1H-Indene, (1-methylethylidene)bis- and its derivatives are explored for their potential use in developing new materials:

  • Polymers : The compound can be polymerized to create new polymeric materials with tailored properties. Its unique structure may impart specific characteristics such as thermal stability and mechanical strength.
  • Nanocomposites : Research indicates that incorporating indene derivatives into nanocomposite materials can enhance their mechanical properties and thermal stability.

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in compounds derived from 1H-Indene, (1-methylethylidene)bis- due to their potential biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, making them candidates for further development as pharmaceutical agents.
  • Anti-inflammatory Properties : Certain studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 1H-Indene, (1-methylethylidene)bis- derivatives:

StudyFindings
Gaikwad et al. (2022)Investigated novel derivatives with antimicrobial activity; found significant inhibition against bacterial strains at higher concentrations .
Thibblin (1983)Reported thermodynamic data on reactions involving 1H-Indene, (1-methylethylidene)bis-, highlighting its energetic favorability for certain transformations .
US4788130A PatentDescribed novel 2,3-dihydro-1H-indene derivatives with potential therapeutic applications for treating hypoxia-related conditions .

Comparison with Similar Compounds

Substituent Variations in Indene Derivatives

Indene derivatives with alkyl or functional group substitutions exhibit distinct physicochemical properties. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl- 4912-92-9 C₁₃H₁₈ Four methyl groups Intermediate in organic synthesis
1H-Indene, 2,3-dihydro-4-methyl- 874-35-1 C₁₀H₁₂ Single methyl group at position 4 Solvent or precursor for resins
1H-Indene, 2,3-dihydro-1,3-dimethyl- 4175-53-5 C₁₁H₁₄ Two methyl groups at positions 1,3 Stabilizer in polymer formulations

Comparison Insights :

  • Steric Effects: The presence of multiple methyl groups (e.g., tetramethyl derivatives) increases hydrophobicity and thermal stability compared to mono-substituted indenes .
  • Reactivity : Substitutions at positions 1 and 3 (as in CAS 4175-53-5) enhance steric hindrance, reducing reactivity toward electrophilic aromatic substitution .

Bis-(1-methylethylidene) Functionalized Compounds

Compounds containing the bis-(1-methylethylidene) group share structural motifs with the target compound but differ in their core frameworks:

Compound Name CAS Number Molecular Formula Core Structure Applications
Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis- 721-26-6 C₁₂H₁₈O₄ Benzene Oxidizing agent in polymerization
Phenol, 4,4′-(1-methylethylidene)bis-, polymer with (chloromethyl)oxirane 25068-38-6 Polymer Phenolic resin Epoxy cross-linker in adhesives
3,3'-(1-Methylethylidene)bis-7-oxabicyclo[4.1.0]heptane 14513-43-0 C₁₄H₂₂O₂ Bicyclic ether Monomer for high-performance polymers

Comparison Insights :

  • Core Flexibility : Benzene-based bis-(1-methylethylidene) compounds (e.g., CAS 721-26-6) are more rigid, whereas indene-based derivatives offer conjugated π-systems for enhanced electronic interactions .
  • Industrial Use: Phenolic derivatives (CAS 25068-38-6) dominate in epoxy resins due to their thermal resistance, while indene derivatives are less common but promising for specialty polymers .

Environmental and Regulatory Considerations

  • Regulatory Status : Analogous compounds like “1H-indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-4,6-dinitro-” (CAS 116-66-5) are listed in regulatory inventories, highlighting scrutiny over nitro-substituted indenes .

Physicochemical Properties

  • LogP and Solubility: Indene derivatives with bulky substituents (e.g., tetramethyl) exhibit higher logP values (~5.1, as seen in CAS 140430-66-6), correlating with low water solubility and preference for nonpolar solvents .
  • Thermal Stability : Bis-(1-methylethylidene) groups enhance thermal degradation resistance, making these compounds suitable for high-temperature applications .

Preparation Methods

Substrate Selection and Halogenation

The core strategy involves halogenating 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid derivatives to introduce reactive sites. For example, 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid undergoes bromination using liquid bromine in anhydrous dichloromethane, yielding α-brominated intermediates. Key parameters include:

  • Solvent : Dichloromethane or chloroform for optimal halogen solubility.

  • Temperature : 0–25°C to prevent over-halogenation.

  • Catalyst : Acetic acid (1% v/v) to stabilize reactive intermediates.

DBU-Mediated Elimination

The elimination of HX (X = Cl, Br) is achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base. This step converts halogenated intermediates into the target bis-indene structure via dehydrohalogenation:

  • Solvent : Dichloromethane at −20°C to 0°C minimizes side reactions.

  • Molar Ratio : Substrate-to-DBU ratio of 1:2.2 ensures complete elimination.

  • Yield : Up to 72.5% after acid workup and crystallization.

Table 1: Halogenation-Elimination Optimization

ParameterOptimal ConditionYield (%)
SolventDichloromethane72.5
Temperature0°C72.5
DBU Equivalents2.272.5

Cascade Reaction Approaches

Solvent and Temperature Effects

  • Ethanol : Produces dihydro derivatives at 80°C.

  • 1,4-Dioxane : Oxidizes intermediates to aromatic pyridines under reflux.

Analytical Validation and Purification

Accelerated Solvent Extraction (ASE)

Post-synthesis purification employs ASE with pentane:acetone (3:1) at 100°C, achieving >95% recovery of indene derivatives.

Acid-Base Partitioning

  • Sulfuric Acid Wash : Removes polar impurities from organic extracts.

  • SPE Cleanup : Oasis HLB cartridges isolate target compounds with >90% purity.

Table 2: Analytical Parameters for 1H-Indene Derivatives

TechniqueConditionsDetection Limit
GC-MSRtx-17Sil column, He carrier0.1 ppm
LC-MS/MSC18 column, 5 mM ammonium formate0.05 ppm

Mechanistic Considerations

DBU’s Role in Elimination

DBU’s strong base strength (pKa ~12) deprotonates α-H to the carbonyl, inducing E2 elimination. The bulky bicyclic structure prevents nucleophilic attack, ensuring clean HX elimination.

Comparative Method Analysis

Table 3: Synthesis Route Comparison

MethodYield (%)Atom EconomyGreen Metrics
Halogenation-DBU72.585Solvent recycle feasible
Cascade Reaction65–8592Ethanol (green solvent)

Challenges and Solutions

Oxidation Sensitivity

Dihydroindene intermediates oxidize readily in air. Solutions include:

  • Inert Atmosphere : N₂ or Ar during workup.

  • Antioxidants : 0.1% BHT in final crystallization.

Byproduct Formation

  • Cross-Conjugated Dimers : Suppressed by maintaining reaction temperatures below 30°C .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1H-Indene, (1-methylethylidene)bis- be determined using spectral data?

  • Methodology : Combine mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Compare fragmentation patterns in MS with reference data from the EPA/NIH Mass Spectral Data Base (e.g., molecular weight 166 for C12H22 derivatives, CAS 56324-71-1) . For NMR, analyze coupling constants and chemical shifts to confirm the isopropylidene substituents and indene backbone. Cross-validate with computational tools like InChIKey or SMILES strings from validated databases (e.g., InChIKey=REGMWDPZVFOJLY for hydroperoxide derivatives) .

Q. What analytical techniques are suitable for quantifying impurities in synthesized 1H-Indene derivatives?

  • Methodology : Use reverse-phase HPLC with columns optimized for nonpolar compounds (e.g., Newcrom R1) . Calibrate with reference standards (e.g., pharmaceutical impurity protocols in Reference Standards for Pharmaceutical Analysis 2018) . For trace analysis, couple HPLC with high-resolution mass spectrometry (HRMS) to detect low-abundance byproducts, referencing CAS-specific fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize 1H-Indene derivatives with controlled stereochemistry?

  • Methodology : Design a factorial experiment varying catalysts (e.g., Lewis acids), solvents, and temperatures. Monitor reaction progress via in-situ NMR or GC-MS. For steric hindrance analysis (e.g., 1-methylethylidene groups), use computational modeling (DFT) to predict transition states, leveraging SMILES/InChI descriptors . Validate purity using the HPLC method described for dihydro-1,1,3,3,5-pentamethyl-indene (CAS 81-03-8) .

Q. What strategies resolve contradictions in spectral data across different databases for 1H-Indene derivatives?

  • Methodology : Cross-reference primary sources (e.g., NIST Standard Reference Data and EPA/NIH Mass Spectral Data Base ). Replicate spectral measurements under standardized conditions (e.g., solvent, temperature). For unresolved discrepancies, perform X-ray crystallography to unambiguously confirm structures, as seen in spirobi-indene derivatives (CAS 1297613-71-8) .

Q. How do substituents (e.g., fluorine, methyl groups) affect the stability of 1H-Indene derivatives under oxidative conditions?

  • Methodology : Conduct accelerated stability studies using hydroperoxide analogs (e.g., CAS 3159-98-6) as oxidative stressors. Analyze degradation products via LC-MS and compare kinetic profiles. Use computational tools (e.g., bond dissociation energy calculations) to predict susceptibility to oxidation, referencing logP values (e.g., 5.32 for dihydro-pentamethyl-indene) .

Q. What computational approaches predict the reactivity of 1H-Indene, (1-methylethylidene)bis- in Diels-Alder reactions?

  • Methodology : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and assess regioselectivity. Validate with experimental data from spirobi-indene systems (e.g., CAS 1297613-71-8) . Compare activation energies for different dienophiles using transition state theory .

Data and Experimental Design

Q. How should researchers design experiments to study the environmental fate of 1H-Indene derivatives?

  • Methodology : Follow EPA guidelines for biodegradation studies (e.g., OECD 301F). Use GC-MS to track metabolites, referencing retention indices from plant rhizosphere studies (e.g., 1H-Indene,1-methylene- detected in microbial volatile profiles) . Include controls for abiotic degradation and matrix effects .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of indene derivatives?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC50/LC50 data. Use ANOVA to compare treatments, ensuring replication as per IB HL Chemistry Lab Report standards . For high-throughput screening, employ machine learning algorithms trained on structural descriptors (e.g., molecular weight 142.20 for ethylidene-indene) .

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